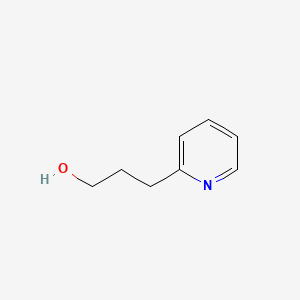

2-Pyridinepropanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2243. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c10-7-3-5-8-4-1-2-6-9-8/h1-2,4,6,10H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZXYJDGVYLMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062672 | |

| Record name | 2-Pyridinepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Pyridinepropanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19708 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00173 [mmHg] | |

| Record name | 2-Pyridinepropanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19708 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2859-68-9, 5307-19-7 | |

| Record name | 2-Pyridinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2859-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyripropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002859689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(alpha-Pyridine)-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005307197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinepropanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinepropanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-pyridyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GHN91K70Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Pyridyl)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Pyridyl)-1-propanol is a valuable bifunctional molecule incorporating both a pyridine ring and a primary alcohol. This unique structural combination makes it a versatile building block in medicinal chemistry and materials science. The pyridine moiety, a common pharmacophore, can engage in various biological interactions, while the hydroxyl group provides a convenient handle for further chemical modifications. This guide details several synthetic routes to 3-(2-pyridyl)-1-propanol, providing comprehensive experimental protocols, quantitative data, and logical workflows to assist researchers in its efficient preparation.

Synthetic Strategies

Several viable synthetic pathways have been established for the preparation of 3-(2-pyridyl)-1-propanol. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most prominent strategies include:

-

Reduction of 2-Pyridinepropanoic Acid Derivatives: A straightforward approach involving the reduction of a carboxylic acid or its ester derivative.

-

Hydroboration-Oxidation of 2-Allylpyridine: A regioselective method that introduces the hydroxyl group at the terminal position of an alkene precursor.

-

Grignard Reaction of a 2-Picolyl Grignard Reagent with Ethylene Oxide: A carbon-carbon bond-forming reaction that extends the side chain of 2-picoline.

Method 1: Reduction of Ethyl 2-Pyridinepropionate

This method involves the synthesis of ethyl 2-pyridinepropionate followed by its reduction to the target alcohol.

Logical Workflow

Experimental Protocols

Step 1: Synthesis of Ethyl 2-Pyridinepropionate

A detailed protocol for the synthesis of ethyl 3-(2-pyridineamino)propionate is available, which can be adapted. For the target intermediate, a two-step process starting from ethyl 2-pyridylacetate is more direct.[1]

-

Alkylation of Ethyl 2-pyridylacetate: To a solution of ethyl 2-pyridylacetate (1.0 eq) in anhydrous THF, add a strong base such as sodium hydride (1.1 eq) at 0 °C. After stirring for 30 minutes, add methyl iodide (1.2 eq) and allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Reduction of Ethyl 2-Pyridinepropionate to 3-(2-Pyridyl)-1-propanol

-

Lithium Aluminum Hydride (LAH) Reduction: To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add a solution of ethyl 2-pyridinepropionate (1.0 eq) in anhydrous diethyl ether dropwise.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 4 hours.

-

The reaction is then carefully quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water again.

-

The resulting precipitate is filtered off and washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3-(2-pyridyl)-1-propanol.

Quantitative Data

| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Ethyl 2-pyridylacetate, Methyl iodide | NaH | THF | 12 | 0 to RT | ~70-80 |

| 2 | Ethyl 2-pyridinepropionate | LiAlH4 | Diethyl ether | 4 | 0 to RT | >90 |

Method 2: Hydroboration-Oxidation of 2-Allylpyridine

This two-step procedure provides a regioselective route to the desired primary alcohol from the corresponding terminal alkene.[2]

Logical Workflow

Experimental Protocols

Step 1: Synthesis of 2-Allylpyridine

-

Preparation of 2-Picolyllithium: To a solution of 2-picoline (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 eq) dropwise. The resulting deep red solution is stirred at this temperature for 1 hour.

-

Allylation: To the solution of 2-picolyllithium, add allyl bromide (1.1 eq) dropwise at -78 °C. The reaction mixture is stirred for 2 hours at -78 °C and then allowed to warm to room temperature overnight.

-

The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation.

Step 2: Hydroboration-Oxidation of 2-Allylpyridine [1][3]

-

Hydroboration: To a solution of 2-allylpyridine (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add borane-tetrahydrofuran complex (1.0 M in THF, 1.1 eq) dropwise. The reaction mixture is stirred at room temperature for 2 hours.

-

Oxidation: The reaction mixture is cooled to 0 °C, and aqueous sodium hydroxide (3 M, 1.2 eq) is added slowly, followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 1.2 eq).

-

The mixture is stirred at room temperature for 1 hour and then extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Quantitative Data

| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | 2-Picoline, Allyl bromide | n-BuLi | THF | ~14 | -78 to RT | ~60-70 |

| 2 | 2-Allylpyridine | 1. BH3-THF 2. H2O2, NaOH | THF | 3 | 0 to RT | ~80-90 |

Method 3: Grignard Reaction with Ethylene Oxide

This approach utilizes a Grignard reagent derived from a 2-halopyridine or by deprotonation of 2-picoline, which then reacts with ethylene oxide to extend the carbon chain and introduce the hydroxyl group.

Logical Workflow

Experimental Protocols

Route A: From 2-Bromopyridine

-

Formation of Grignard Reagent: In a flame-dried flask under nitrogen, place magnesium turnings (1.2 eq). Add a small crystal of iodine and a solution of 2-bromopyridine (1.0 eq) in anhydrous THF. The reaction is initiated by gentle heating. Once the reaction starts, the remaining 2-bromopyridine solution is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for 1 hour.

-

Reaction with Ethylene Oxide: The Grignard reagent is cooled to 0 °C, and a solution of ethylene oxide (1.5 eq) in anhydrous THF is added slowly. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Route B: From 2-Picoline

-

Deprotonation of 2-Picoline: To a solution of 2-picoline (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir the resulting solution for 1 hour at -78 °C.

-

Reaction with Ethylene Oxide: Add a solution of ethylene oxide (1.2 eq) in anhydrous THF to the 2-picolyllithium solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride, and extract with ethyl acetate. The organic layers are dried and concentrated, and the product is purified by chromatography.

Quantitative Data

| Route | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| A | 2-Bromopyridine, Ethylene Oxide | Mg | THF | 5 | 0 to Reflux | ~50-60 |

| B | 2-Picoline, Ethylene Oxide | n-BuLi | THF | ~13 | -78 to RT | ~60-70 |

Biological Significance and Signaling Pathways

Currently, there is limited specific information in the public domain detailing the direct involvement of 3-(2-pyridyl)-1-propanol in specific signaling pathways or its pharmacological activity. However, the pyridine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs. The propanol side chain can serve as a linker or be further functionalized to modulate the biological activity of the parent pyridine structure.

Compounds containing the 2-substituted pyridine motif are known to interact with a variety of biological targets. For instance, derivatives of 2-aminopyridine are being investigated as inhibitors of kinases such as IKKα, which plays a role in NF-κB signaling pathways.[4] The development of novel pyridine-containing molecules, for which 3-(2-pyridyl)-1-propanol is a key precursor, is an active area of research in drug discovery for indications including pain, inflammation, and cancer.[5] Further screening and derivatization of 3-(2-pyridyl)-1-propanol could lead to the discovery of novel bioactive compounds.

Conclusion

This technical guide provides a detailed overview of the primary synthetic routes for obtaining 3-(2-pyridyl)-1-propanol. The presented methods, including the reduction of ester derivatives, hydroboration-oxidation of an alkene precursor, and Grignard-based chain extension, offer researchers multiple strategies to access this valuable building block. The choice of a particular route will depend on factors such as starting material availability, scale, and desired purity. While direct biological data on the title compound is scarce, its structural motifs suggest significant potential for its use as a scaffold in the development of novel therapeutic agents. The detailed protocols and comparative data herein are intended to facilitate the efficient synthesis of 3-(2-pyridyl)-1-propanol for a wide range of research and development applications.

References

- 1. [New synthesis of 2-pyridine-acetic acid ethyl esters] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 3. CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate - Google Patents [patents.google.com]

- 4. Pyripropanol | C8H11NO | CID 72922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US9145341B2 - Process of preparing Grignard reagent - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Pyridinepropanol: Chemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridinepropanol, with the IUPAC name 3-pyridin-2-ylpropan-1-ol, is a pyridine derivative of interest in various chemical and pharmaceutical research fields. This technical guide provides a comprehensive overview of its chemical structure, nomenclature, and physicochemical properties. It further details a representative experimental protocol for its synthesis and explores its relevance within the broader context of pyridine alkaloid metabolism, offering insights for researchers in medicinal chemistry and drug development.

Chemical Structure and Nomenclature

This compound is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a propanol group.

-

Common Name: this compound

-

Synonyms: 3-(2-Pyridyl)-1-propanol, 2-Pyridylpropanol, 3-(2-Pyridyl)propanol[1][3]

The structure consists of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, attached to a three-carbon aliphatic chain with a terminal hydroxyl group.

Physicochemical and Computed Properties

A summary of the key physical, chemical, and computed properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Physical Form | Brown liquid[3] or Liquid[2] |

| Boiling Point | 100-102 °C at 2 mm Hg[5][6] |

| Density | 1.066 g/mL at 25 °C[5][6] |

| Refractive Index | n20/D 1.5295[5][6] |

| Vapor Pressure | 0.00173 mmHg[3] / 0.00631 mmHg at 25°C[5] |

| Melting Point | 34°C[5] |

| Flash Point | >230 °F[5] |

Table 2: Computed Properties of this compound

| Property | Value | Reference |

| XLogP3 | 0.6 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Exact Mass | 137.084063974 Da | [3] |

| Monoisotopic Mass | 137.084063974 Da | [3] |

Experimental Protocols: Synthesis of a Structural Isomer

Synthesis of 2-(Pyridin-2-yl)propan-1-ol

This synthesis involves the reduction of a methyl ester intermediate.

Step 1: Preparation of the Methyl Ester Precursor The synthesis begins with the appropriate methyl ester, in this case, methyl 2-(pyridin-2-yl)propanoate.

Step 2: Reduction of the Methyl Ester To a solution of methyl 2-(pyridin-2-yl)propanoate (43.0 g, 260.3 mmol, 1.0 equiv.) in tetrahydrofuran (THF) (1500 mL, 0.1 M) at 0°C, a solution of lithium aluminum hydride in THF (312 mL, 312.4 mmol, 1.2 equiv.) is added dropwise. The reaction mixture is allowed to warm to room temperature over 1.5 hours or until the reaction is complete as monitored by LCMS or TLC.

Step 3: Quenching and Work-up The reaction is carefully quenched by the sequential addition of water, a sodium hydroxide solution, and then water again. After stirring the mixture for 30 minutes, the resulting white precipitate is removed by filtration. The solvent is then removed under reduced pressure. The residue is extracted with diethyl ether, and the combined organic fractions are washed with water and brine, dried over magnesium sulfate, filtered, and concentrated in vacuo to yield the alcohol product (30.0 g, 219.0 mmol, 84% yield), which can be used in subsequent steps without further purification.

Biological Context: Relevance to Pyridine Alkaloid Metabolism

While specific signaling pathways directly involving this compound are not extensively documented, its structural similarity to intermediates in the microbial degradation of nicotine provides a valuable biological context. Certain bacteria, such as those from the Pseudomonas genus, metabolize nicotine through distinct pathways, namely the pyridine and pyrrolidine pathways. These pathways are of significant interest for bioremediation and understanding the metabolic fate of pyridine alkaloids.

Below is a diagram illustrating a simplified version of the bacterial nicotine degradation pathways, highlighting key intermediates.

Caption: Simplified bacterial nicotine degradation pathways.

The diagram illustrates two major routes for nicotine breakdown in bacteria. The pyridine pathway initiates with the hydroxylation of the pyridine ring, while the pyrrolidine pathway involves the cleavage of the pyrrolidine ring. The intermediate, 6-Hydroxy-3-succinoyl-pyridine (HSP), is structurally related to this compound, suggesting that similar enzymatic machinery could potentially act on or be inhibited by this compound. This makes it a molecule of interest for studying the enzymology of pyridine alkaloid metabolism and for the development of potential inhibitors of these pathways.

Conclusion

This compound is a pyridine derivative with well-defined chemical and physical properties. While detailed biological studies on this specific molecule are limited, its structural relationship to key intermediates in microbial nicotine degradation pathways suggests its potential as a tool for studying these metabolic routes. The synthetic protocols for related compounds provide a clear path for its preparation, enabling further investigation into its chemical and biological activities for researchers in drug discovery and development.

References

- 1. Nicotine metabolism pathway in bacteria: mechanism, modification, and application - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Molecular Mechanism of Nicotine Degradation by a Newly Isolated Strain, Ochrobactrum sp. Strain SJY1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Analysis of 2-Pyridinepropanol's 1H NMR Spectrum: A Technical Guide

Despite a comprehensive search of publicly available scientific databases and chemical information repositories, a detailed 1H NMR spectrum for 2-Pyridinepropanol, including chemical shifts, coupling constants, and integration values, is not readily accessible. This guide will, therefore, provide a theoretical analysis based on established principles of NMR spectroscopy and data from analogous structures. This document is intended for researchers, scientists, and drug development professionals to aid in the interpretation of experimentally acquired spectra of this compound.

Predicted 1H NMR Spectral Data

The molecular structure of this compound consists of a pyridine ring substituted at the 2-position with a propanol chain. This structure gives rise to distinct signals in a 1H NMR spectrum for the aromatic protons on the pyridine ring and the aliphatic protons on the propanol chain.

Based on analogous compounds and typical chemical shift ranges, the predicted 1H NMR data for this compound is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Predicted Coupling Constant (J, Hz) |

| H-6 (Pyridine) | 8.5 - 8.6 | Doublet (d) | 1H | ~4-5 |

| H-4 (Pyridine) | 7.6 - 7.8 | Triplet of doublets (td) or Multiplet (m) | 1H | ~7-8, ~1-2 |

| H-3 (Pyridine) | 7.1 - 7.3 | Doublet (d) | 1H | ~7-8 |

| H-5 (Pyridine) | 7.0 - 7.2 | Triplet (t) or Multiplet (m) | 1H | ~6-7 |

| -CH₂- (adjacent to Py) | 2.8 - 3.0 | Triplet (t) | 2H | ~7-8 |

| -CH₂- (middle) | 1.9 - 2.1 | Quintet or Multiplet (m) | 2H | ~7 |

| -CH₂-OH | 3.6 - 3.8 | Triplet (t) | 2H | ~6-7 |

| -OH | Variable (broad singlet) | Broad Singlet (br s) | 1H | N/A |

Experimental Protocols

To acquire a high-quality 1H NMR spectrum of this compound, the following general experimental protocol is recommended:

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent can affect the chemical shift of the hydroxyl proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Instrumental Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better resolution.

-

Temperature: Standard room temperature (e.g., 298 K).

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans.

Visualization of Key Relationships

The interpretation of the 1H NMR spectrum of this compound relies on understanding the spin-spin coupling interactions between adjacent non-equivalent protons. These relationships can be visualized as follows:

Caption: Spin-spin coupling pathways in this compound.

The logical workflow for analyzing the 1H NMR spectrum of this compound would proceed as follows:

Caption: Workflow for 1H NMR spectrum analysis.

Conclusion

While a definitive, experimentally verified 1H NMR spectrum of this compound is not publicly available, this guide provides a robust theoretical framework for its analysis. Researchers can use the predicted data, recommended experimental protocols, and visual aids to interpret their own spectral data for this compound. The distinct separation of aromatic and aliphatic signals, along with predictable coupling patterns, should allow for unambiguous assignment of all proton resonances in an experimentally obtained spectrum.

Vibrational Spectroscopy of 2-Pyridinepropanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Fourier-Transform Infrared (FTIR) and Raman spectroscopy for the structural characterization of 2-Pyridinepropanol. This document outlines detailed experimental protocols, presents a summary of expected vibrational modes, and illustrates key concepts through logical diagrams.

Introduction to Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful analytical tool for elucidating the molecular structure of compounds like this compound. These non-destructive methods provide a unique "fingerprint" of a molecule by probing its vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. This technique is particularly sensitive to polar functional groups, making it ideal for identifying the hydroxyl (-OH) and pyridine ring vibrations in this compound.

Raman spectroscopy , conversely, involves the inelastic scattering of monochromatic light, typically from a laser source.[1] It provides complementary information to FTIR, with strong signals often observed for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is effective in characterizing the aromatic pyridine ring and the carbon-carbon backbone of the propanol side chain.

The complementary nature of these two techniques allows for a more complete and robust structural analysis of this compound.

Molecular Structure and Expected Vibrational Modes

This compound (C₈H₁₁NO) consists of a pyridine ring substituted at the 2-position with a propanol group.[2] The vibrational spectrum is therefore a composite of the vibrational modes of the pyridine ring, the propyl chain, and the terminal hydroxyl group. The key expected vibrational modes are summarized below.

Experimental Protocols

FTIR Spectroscopy

Methodology: Attenuated Total Reflectance (ATR)-FTIR is a suitable method for analyzing liquid samples like this compound due to its minimal sample preparation requirements.

-

Instrument Setup:

-

An FTIR spectrometer equipped with a diamond or germanium ATR crystal is used.

-

The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Background Collection:

-

A background spectrum of the clean, empty ATR crystal is recorded. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

A small drop of this compound is placed directly onto the ATR crystal, ensuring complete coverage.

-

The sample spectrum is then collected. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Baseline correction and other necessary spectral manipulations are performed using the instrument's software.

-

Raman Spectroscopy

Methodology: Dispersive Raman spectroscopy is commonly employed for the analysis of liquid samples.

-

Instrument Setup:

-

A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector is used.

-

The laser power is optimized to obtain a good signal-to-noise ratio while avoiding sample fluorescence or degradation.[1]

-

-

Sample Preparation:

-

This compound is placed in a glass capillary tube or a cuvette.

-

-

Data Acquisition:

-

The laser is focused onto the sample.

-

The Raman scattered light is collected at a 90° angle to the incident beam.

-

Spectra are typically acquired over a Raman shift range of 200-3500 cm⁻¹ with an appropriate exposure time and number of accumulations.

-

-

Data Processing:

-

Cosmic ray removal and baseline correction are applied to the raw spectrum.

-

The spectrum may be normalized to a prominent peak for comparison purposes.

-

Data Presentation: Vibrational Mode Assignments

The following table summarizes the expected vibrational frequencies for this compound based on the analysis of its constituent functional groups. The assignments are based on established spectral data for pyridine and alkyl alcohols.[3][4][5]

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| 3400 - 3200 | O-H stretch (hydrogen-bonded) | FTIR |

| 3100 - 3000 | C-H stretch (aromatic) | FTIR, Raman |

| 3000 - 2850 | C-H stretch (aliphatic) | FTIR, Raman |

| ~1600 | C=C/C=N ring stretch | FTIR, Raman |

| ~1580 | C=C ring stretch | FTIR, Raman |

| 1480 - 1430 | C-H in-plane bend (aliphatic & aromatic) | FTIR, Raman |

| ~1050 | C-O stretch | FTIR |

| ~1000 | Ring breathing mode | Raman |

| Below 900 | C-H out-of-plane bend (aromatic) | FTIR |

Visualizations

Caption: Experimental workflow for FTIR and Raman analysis.

Caption: Molecular structure and vibrational modes relationship.

References

- 1. plus.ac.at [plus.ac.at]

- 2. Pyripropanol | C8H11NO | CID 72922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. A new insight into the vibrational analysis of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Pyridinepropanol: A Technical Guide to Solubility and Miscibility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and miscibility of 2-Pyridinepropanol, a heterocyclic organic compound with applications in chemical synthesis and potentially in pharmaceutical development. Due to the limited availability of specific quantitative data for this compound, this guide combines theoretical principles, qualitative information, data from analogous compounds, and detailed, representative experimental protocols to provide a thorough understanding of its solubility characteristics.

Core Concepts: Solubility and Miscibility

Solubility refers to the ability of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solvent (solid, liquid, or gas) to form a homogeneous solution. It is a spectrum, and substances can be described as highly soluble, partially soluble, or insoluble.

Miscibility , on the other hand, is the property of liquids to mix in all proportions, forming a homogeneous solution.[1] It is an absolute property; liquids are either miscible or immiscible.[1] The general principle of "like dissolves like" is a key predictor of both solubility and miscibility, where substances with similar polarities tend to be soluble or miscible in one another.[1]

Solubility of this compound

A structurally similar compound, 2-(2-pyridyl)ethanol, is reported to be highly soluble in polar solvents such as water and alcohols, while exhibiting limited solubility in non-polar solvents like hexane.[3] The pyridine component itself is moderately soluble in water and highly soluble in a range of organic solvents, including ethanol, ether, and chloroform.[4]

Based on these characteristics, the expected solubility of this compound is summarized in the table below.

Predicted Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents | ||

| Water | High | The hydroxyl group and the nitrogen in the pyridine ring can form hydrogen bonds with water molecules. |

| Alcohols (e.g., Methanol, Ethanol) | High | The hydroxyl group and the overall polarity of the molecule are similar to that of alcohols, promoting strong intermolecular interactions. |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[5][6] |

| Acetone | Moderate to High | The polarity of acetone should allow for good interaction with the polar groups of this compound. |

| Non-Polar Solvents | ||

| Hexane, Toluene | Low | The significant difference in polarity between this compound and non-polar solvents limits their interaction. |

| Diethyl Ether | Low to Moderate | While less polar than alcohols, ether can act as a hydrogen bond acceptor, potentially leading to some degree of solubility. |

Miscibility of this compound

Specific miscibility data for this compound is not available. However, based on its structure and the properties of similar compounds, we can predict its miscibility with common solvents. Pyridine itself is fully miscible with a wide range of solvents, including water and hexane.[7] The presence of the propanol chain in this compound will influence its miscibility.

Predicted Miscibility of this compound

| Solvent | Predicted Miscibility | Rationale |

| Water | Miscible | The ability to form strong hydrogen bonds suggests complete miscibility, similar to lower-chain alcohols. |

| Ethanol | Miscible | Both are polar, protic solvents with similar functional groups, leading to favorable mixing. |

| Methanol | Miscible | Similar to ethanol, strong intermolecular forces will promote miscibility. |

| Acetone | Miscible | The polarity of acetone is sufficient to allow for complete mixing. |

| Dimethyl Sulfoxide (DMSO) | Miscible | DMSO is miscible with water and a wide range of organic solvents.[5][6] |

| Hexane | Immiscible or Partially Miscible | The significant difference in polarity makes complete miscibility unlikely. |

Experimental Protocols

The following are detailed, representative methodologies for determining the solubility and miscibility of this compound.

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

This method is a standard approach for determining the equilibrium solubility of a compound in an aqueous buffer.[8]

References

- 1. Solvent Miscibility Table [sigmaaldrich.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. gchemglobal.com [gchemglobal.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. Pyridine [chemeurope.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Theoretical Conformational Analysis of 2-Pyridinepropanol: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction to Conformational Analysis

Conformational analysis is the study of the three-dimensional arrangements of atoms in a molecule and the energy associated with these arrangements. For a flexible molecule like 2-Pyridinepropanol, which possesses several rotatable bonds, a multitude of conformations are possible. Identifying the low-energy conformers is crucial for understanding its chemical reactivity, biological activity, and physical properties. Theoretical, or computational, conformational analysis employs molecular mechanics and quantum mechanics methods to explore the potential energy surface of a molecule and identify its stable conformers.

Theoretical Methodology

A robust theoretical conformational analysis of this compound would typically involve a multi-step computational workflow. This process begins with a broad search for possible conformations, followed by optimization and energy refinement using progressively more accurate and computationally intensive methods.

Computational Workflow

The general workflow for a theoretical conformational analysis is depicted below. This process ensures a thorough exploration of the conformational space and accurate determination of the relative energies of the resulting conformers.

Caption: A typical workflow for the theoretical conformational analysis of a small molecule.

Detailed Computational Protocols

The following sections detail the hypothetical protocols for each stage of the conformational analysis of this compound.

Initial Structure Generation

The analysis begins with the generation of a 2D sketch of this compound, which is then converted into an initial 3D structure using a molecular modeling software package.

Conformational Search

A systematic or stochastic conformational search is performed to explore the potential energy surface.

-

Method: Molecular Mechanics (MM) with a suitable force field (e.g., MMFF94).

-

Procedure:

-

The rotatable bonds of this compound are identified. These are primarily the C-C single bonds in the propanol chain and the C-C bond connecting the chain to the pyridine ring.

-

A systematic rotation of these bonds is performed at a defined increment (e.g., 30 degrees).

-

At each rotational step, the geometry is minimized using the chosen force field.

-

All unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum are saved for further analysis.

-

Geometry Optimization and Energy Refinement

The low-energy conformers identified from the molecular mechanics search are then subjected to more accurate quantum mechanics calculations. Density Functional Theory (DFT) is a widely used method for this purpose.[1][2][3]

-

Method: Density Functional Theory (DFT) using a functional such as B3LYP and a basis set like 6-31G(d).

-

Procedure:

-

The geometry of each conformer from the conformational search is optimized at the chosen level of theory.

-

The optimization is performed in the gas phase or with an implicit solvent model (e.g., PCM) to simulate a solvent environment.

-

Frequency Calculations

To confirm that the optimized structures are true energy minima and to obtain thermodynamic data, frequency calculations are performed.

-

Method: The same level of theory as the geometry optimization (e.g., B3LYP/6-31G(d)).

-

Procedure:

-

A frequency calculation is performed on each optimized geometry.

-

The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

-

The output provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are used to calculate the relative energies of the conformers.

-

Hypothetical Data Presentation

The results of a theoretical conformational analysis are typically presented in a tabular format for easy comparison. The following tables are illustrative of the type of data that would be generated.

Table 1: Relative Energies of this compound Conformers

| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | 0.00 | 0.00 | 65.2 |

| Conf-2 | 0.85 | 0.92 | 20.1 |

| Conf-3 | 1.50 | 1.65 | 9.7 |

| Conf-4 | 2.10 | 2.25 | 5.0 |

Table 2: Key Dihedral Angles of this compound Conformers (in degrees)

| Conformer ID | τ1 (N1-C2-C7-C8) | τ2 (C2-C7-C8-C9) | τ3 (C7-C8-C9-O10) |

| Conf-1 | 75.2 | 178.5 | 60.1 |

| Conf-2 | -80.5 | 175.9 | 179.3 |

| Conf-3 | 78.1 | 65.3 | -62.4 |

| Conf-4 | -79.9 | -68.7 | 178.8 |

Conclusion

This whitepaper has outlined a standard and robust computational methodology for the theoretical conformational analysis of this compound. By following the detailed protocols for conformational searching, geometry optimization, and frequency calculations, researchers can obtain valuable insights into the conformational preferences and energetic landscape of this molecule. The resulting data on the relative energies and geometries of stable conformers are essential for understanding its interactions in biological systems and for guiding further drug development efforts. While the presented data is hypothetical, the described workflow provides a clear and actionable guide for researchers in the field.

References

A Technical Guide to the Reactivity of 2-Pyridinepropanol: Reactions with Nucleophiles and Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinepropanol, a bifunctional molecule featuring both a nucleophilic primary alcohol and an electron-deficient pyridine ring, presents a unique landscape for chemical transformations. Its structure allows for a diverse range of reactions, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The pyridine moiety's reactivity is characterized by the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attack. Concurrently, the terminal propanol group offers a site for traditional alcohol chemistry, including oxidation, esterification, and nucleophilic substitution after activation. This guide provides an in-depth analysis of the reactivity of this compound, complete with reaction pathways, quantitative data, and detailed experimental protocols.

Reactivity with Electrophiles

The interaction of this compound with electrophiles can occur at three primary sites: the pyridine nitrogen, the aromatic ring carbons, and the hydroxyl oxygen of the propanol side chain. The most favorable site of attack is typically the basic nitrogen atom of the pyridine ring.

Attack at the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen is the most basic and nucleophilic site in the molecule. It readily reacts with electrophiles such as protons (acid-base reaction), alkylating agents, and acylating agents to form pyridinium salts.[1][2] This initial reaction significantly deactivates the aromatic ring towards further electrophilic attack by placing a positive charge on the nitrogen.[1][2]

Electrophilic Aromatic Substitution (SEAr)

Due to the electronegative nitrogen atom, the pyridine ring is significantly less reactive towards electrophilic aromatic substitution than benzene, with a reactivity profile often compared to that of nitrobenzene.[1] Friedel-Crafts alkylation and acylation reactions are generally not feasible as the Lewis acid catalyst complexes with the nitrogen atom, further deactivating the ring.[1][3][4] When SEAr reactions do occur, they require harsh conditions and substitution is directed to the 3- and 5-positions, which are the most electron-rich carbons in the deactivated ring.[3][5]

-

Nitration: Direct nitration is sluggish and gives low yields of the 3-nitro derivative.[1][4]

-

Sulfonation: Sulfonation requires high temperatures and often uses oleum with a mercury catalyst to yield pyridine-3-sulfonic acid.[4]

-

Halogenation: Bromination, for example, requires high temperatures to produce 3-bromopyridine and 3,5-dibromopyridine.[4]

Attack at the Hydroxyl Group

The oxygen atom of the primary alcohol is nucleophilic and readily attacks strong electrophiles. This is a common pathway for the functionalization of the propanol side chain.

-

Esterification: this compound reacts with acid chlorides and anhydrides to form esters. These reactions are often catalyzed by a base like pyridine or triethylamine, which serves to neutralize the HCl or carboxylic acid byproduct.[6][7]

-

Etherification (Williamson Synthesis): The alcohol can be deprotonated with a strong base (e.g., NaH) to form an alkoxide. This potent nucleophile can then react with an alkyl halide in an S(_N)2 reaction to form an ether. This method is most effective with primary alkyl halides.[6]

Reactivity with Nucleophiles

The reactivity of this compound towards nucleophiles is primarily centered on the propanol side chain, although the pyridine ring can undergo nucleophilic substitution under specific conditions.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring is inherently more susceptible to nucleophilic attack than benzene, particularly at the 2- and 4-positions, where the negative charge of the Meisenheimer intermediate can be stabilized by the nitrogen atom.[1][8] However, for a successful SNAr reaction, a good leaving group (like a halide) must be present on the ring. As this compound lacks such a group, direct SNAr is not a primary reaction pathway.

A notable exception is the Chichibabin reaction , where pyridine can be directly aminated at the 2-position by heating with sodium amide (NaNH₂).[4] This reaction, however, requires high temperatures and may not be compatible with all functional groups.

Nucleophilic Substitution at the Propanol Side Chain

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the propyl chain, the -OH group must first be converted into a better leaving group.[9][10]

Step 1: Activation of the Hydroxyl Group This is typically achieved by:

-

Protonation: In the presence of a strong acid (e.g., HBr, HI), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). Water is an excellent leaving group, allowing for substitution by the conjugate base of the acid (e.g., Br⁻, I⁻).[7][9]

-

Conversion to Sulfonate Esters: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (like pyridine) converts the alcohol to a tosylate or mesylate. These are excellent leaving groups for S(_N)2 reactions.[11]

-

Conversion to Alkyl Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to convert primary alcohols to the corresponding alkyl chlorides and bromides, respectively.[10]

Step 2: S(_N)2 Reaction Once the hydroxyl group is activated, the α-carbon becomes susceptible to attack by a wide range of nucleophiles in a classic S(_N)2 displacement. This allows for the introduction of various functional groups.

Other Key Reactions

Oxidation of the Alcohol

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

-

To Aldehyde: Milder oxidizing agents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent (e.g., dichloromethane) will oxidize the primary alcohol to 3-(2-pyridyl)propanal.

-

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄), chromic acid (Jones reagent), or even chlorine in the presence of pyridine, will oxidize the primary alcohol all the way to 3-(2-pyridyl)propanoic acid.[12]

Quantitative Data Summary

Specific quantitative data for reactions of this compound are not widely published. The following tables provide representative data for analogous reactions on pyridine and primary alcohol substrates to illustrate typical conditions and yields.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Pyridine

| Reaction | Electrophile/Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Nitration | KNO₃, H₂SO₄ | 300 °C | 3-Nitropyridine | ~22% |

| Sulfonation | H₂SO₄/SO₃, HgSO₄ | 230 °C | Pyridine-3-sulfonic acid | ~70% |

| Bromination | Br₂, H₂SO₄/SO₃ | 130 °C | 3-Bromopyridine | ~90% |

Table 2: Representative Reactions of a Primary Alcohol (e.g., 1-Butanol)

| Reaction Type | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Esterification | Acetyl Chloride, Pyridine | 25 °C | Butyl acetate | >95% |

| Williamson Ether Synthesis | 1. NaH; 2. CH₃I | THF, 25 °C | 1-Methoxybutane | ~90% |

| Tosylation | TsCl, Pyridine | 0-25 °C | Butyl tosylate | >90% |

Table 3: Representative S(_N)2 Reactions on an Activated Primary Alcohol (e.g., 1-Bromobutane)

| Nucleophile | Reagents | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Cyanide | NaCN | DMSO | Pentanenitrile | >90% |

| Azide | NaN₃ | Acetone/H₂O | 1-Azidobutane | ~95% |

| Thiolate | NaSEt | Ethanol | 1-(Ethylthio)butane | >90% |

Experimental Protocols

The following are generalized experimental protocols for key transformations of this compound. Safety Note: These procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Esterification of this compound (Acetate Formation)

-

In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Conversion of this compound to 3-(2-Pyridyl)propyl Bromide

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), cool a solution of this compound (1.0 eq) in anhydrous diethyl ether to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature overnight.

-

Carefully pour the reaction mixture onto crushed ice.

-

Basify the aqueous solution to pH ~8 with a cold, saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkyl bromide.

Protocol 3: Oxidation of this compound to 3-(2-Pyridyl)propanoic Acid

-

Dissolve this compound (1.0 eq) in a mixture of acetone and water.

-

Cool the solution in an ice bath and slowly add Jones reagent (CrO₃ in H₂SO₄) dropwise until a persistent orange color remains.

-

Stir the reaction at room temperature for 2 hours.

-

Quench the excess oxidant by adding a small amount of isopropanol until the solution turns green.

-

Remove the acetone under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to the isoelectric point of the amino acid (typically pH 3-4) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations of Reaction Pathways

Caption: Overview of this compound's reactivity with electrophiles and nucleophiles.

Caption: Workflow for a two-step synthesis via activation and nucleophilic substitution.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. gcwgandhinagar.com [gcwgandhinagar.com]

- 3. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 4. scribd.com [scribd.com]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Alcohol Reactivity [www2.chemistry.msu.edu]

- 8. quora.com [quora.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. digscholarship.unco.edu [digscholarship.unco.edu]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Oxidation with Chlorine /Pyridine Complexes - Wordpress [reagents.acsgcipr.org]

fundamental chemistry of pyridine alcohol derivatives

An In-depth Technical Guide to the Fundamental Chemistry of Pyridine Alcohol Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , also known as pyridinylmethanols or pyridylcarbinols. These heterocyclic compounds are of significant interest in medicinal chemistry and organic synthesis due to their versatile reactivity and presence in numerous biologically active molecules. This document details their synthesis, core reactions, and physicochemical properties, offering detailed experimental protocols and mechanistic diagrams to support advanced research and development.

Physicochemical Properties

Pyridine alcohol derivatives consist of a pyridine ring substituted with a hydroxymethyl group. The position of this group (at C2, C3, or C4) significantly influences the molecule's electronic properties, basicity, and reactivity. The nitrogen atom's lone pair of electrons makes the molecule basic, while the hydroxyl group can act as a nucleophile or be converted into a leaving group.[1][2]

Structural and Physical Data

The fundamental properties of the three primary isomers of pyridinemethanol are summarized below. These values highlight the influence of the hydroxymethyl group's position on the physical characteristics of the molecule.

| Property | 2-Pyridinemethanol | 3-Pyridinemethanol | 4-Pyridinemethanol |

| CAS Number | 586-98-1[2] | 100-55-0[3] | 586-95-8[4] |

| Molecular Formula | C₆H₇NO[2] | C₆H₇NO[3] | C₆H₇NO[4] |

| Molecular Weight | 109.13 g/mol [2] | 109.13 g/mol [3] | 109.13 g/mol [4] |

| Appearance | Colorless to pale yellow liquid[2] | White to off-white solid or viscous liquid[1] | White to yellow crystalline solid[4] |

| Melting Point | Not applicable (liquid at room temp.) | -8 to -6 °C | 52-56 °C[4] |

| Boiling Point | 111-112 °C (14 mmHg) | 143-144 °C (15 mmHg) | 107-110 °C (1 mmHg)[4] |

| pKa (Predicted) | 13.48 ± 0.10[2] | Not specified | Not specified |

| Solubility | Miscible in water[2] | Soluble in water | Soluble in water (1.00E+06 mg/L at 20°C)[4] |

Synthesis of Pyridine Alcohol Derivatives

The synthesis of pyridinemethanols can be achieved through several primary routes, with the choice of method depending on the availability of starting materials, desired scale, and substituent tolerance.[5]

Key Synthetic Pathways

-

Reduction of Pyridinecarboxylic Acids and Esters : This is one of the most direct methods. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective but require anhydrous conditions.[5] For larger-scale and milder reactions, catalytic hydrogenation using catalysts such as Pd/C or PtO₂ is preferred.[1][5]

-

Reduction of Pyridine Aldehydes and Ketones : The reduction of the corresponding carbonyl compounds using agents like sodium borohydride (NaBH₄) provides a clean and efficient route to the desired alcohols.[1]

-

From Cyanopyridines : A multi-step process where a cyanopyridine is first reduced to the corresponding aminomethylpyridine, which is then converted to the alcohol via treatment with ethyl nitrite.[3][6]

-

Functionalization of Picolines (Methylpyridines) : This involves a two-step sequence where the picoline is first oxidized to a picoline N-oxide, followed by rearrangement with acetic anhydride to form the acetate ester, which is then hydrolyzed to the alcohol.[7][8]

Core Reactivity of Pyridine Alcohols

The chemical behavior of pyridine alcohols is dictated by the interplay between the aromatic pyridine ring and the primary or secondary alcohol functionality.

Oxidation

The hydroxyl group can be oxidized to yield pyridine aldehydes or pyridine carboxylic acids, depending on the oxidant used.[9]

-

To Aldehydes : Milder, anhydrous oxidizing agents like Pyridinium Chlorochromate (PCC) or the Collins reagent (CrO₃ in pyridine) are used to stop the oxidation at the aldehyde stage.[10][11][12]

-

To Carboxylic Acids : Stronger oxidizing agents in aqueous media will typically lead to the corresponding pyridinecarboxylic acid.

-

Organocatalytic Oxidation : A method using trichloroisocyanuric acid (TCCA) in the presence of pyridine as an organocatalyst can selectively oxidize secondary alcohols to ketones.[13]

Esterification

Pyridine alcohols readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides.[9][14] Pyridine itself often serves as a basic solvent and catalyst, activating the acylating agent and neutralizing the HCl byproduct when acid chlorides are used.[14][15][16] For less reactive substrates, a more potent nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is employed.[17]

Nucleophilic Substitution

The hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution reactions, it must first be converted into a better leaving group, such as a tosylate.[18] This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in pyridine. The resulting tosylate is an excellent substrate for Sₙ2 reactions, allowing for the introduction of a wide range of nucleophiles.[18]

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation of pyridine alcohol derivatives. Below are typical data for 4-pyridone, a tautomer of 4-hydroxypyridine, which provides a reference for the pyridine ring system.[19]

| Spectroscopy Type | Feature | Typical Chemical Shift / Frequency | Notes |

| ¹H NMR | Protons adjacent to N (α-H) | δ 8.5-8.6 ppm | Most deshielded due to the electronegativity of nitrogen.[20] |

| Protons at β-positions | δ 7.1-7.4 ppm | ||

| Methylene protons (-CH₂OH) | δ 4.5-4.8 ppm | Adjacent to both the aromatic ring and the oxygen atom. | |

| Hydroxyl proton (-OH) | δ 5.0-5.5 ppm (variable) | Broad signal, position is solvent and concentration dependent.[21] | |

| ¹³C NMR | Carbons adjacent to N (α-C) | δ 150 ppm | |

| Carbon at γ-position | δ 140 ppm | ||

| Carbons at β-positions | δ 120-125 ppm | ||

| Methylene carbon (-CH₂OH) | δ 60-65 ppm | ||

| IR | O-H stretch (alcohol) | 3200-3400 cm⁻¹ (broad) | Characteristic broad peak for hydrogen-bonded OH group.[21] |

| C-H stretch (aromatic) | 3000-3100 cm⁻¹ | ||

| C=N, C=C stretch (aromatic ring) | 1400-1600 cm⁻¹ | A series of sharp bands indicative of the pyridine ring. | |

| C-O stretch (primary alcohol) | 1050-1150 cm⁻¹ |

Note: Chemical shifts can vary based on solvent, concentration, and temperature.[19]

Experimental Protocols

The following protocols are generalized procedures for key transformations involving pyridine alcohol derivatives.

Protocol: Synthesis of 3-Pyridinemethanol via Reduction of Methyl Nicotinate

Materials:

-

Methyl nicotinate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

Procedure:

-

Setup : A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ (1.2 eq.) in anhydrous THF.

-

Addition : A solution of methyl nicotinate (1.0 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain the temperature.

-

Reaction : After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Workup : The flask is cooled to 0 °C, and the reaction is cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filtration : The resulting granular precipitate (aluminum salts) is removed by filtration through a pad of celite. The filter cake is washed thoroughly with THF or ethyl acetate.

-

Extraction : The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 3-pyridinemethanol.

-

Purification : The product can be purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.

Protocol: Oxidation of 2-Pyridinemethanol to 2-Pyridinecarboxaldehyde using PCC

Materials:

-

Pyridinium Chlorochromate (PCC)

-

2-Pyridinemethanol

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

Procedure:

-

Setup : A round-bottom flask is charged with a suspension of PCC (1.5 eq.) in anhydrous DCM.

-

Addition : A solution of 2-pyridinemethanol (1.0 eq.) in anhydrous DCM is added to the stirred suspension in one portion.[10]

-

Reaction : The mixture is stirred at room temperature for 2-4 hours. The reaction turns into a dark, tarry mixture. Reaction progress should be monitored by TLC.

-

Workup : Upon completion, the reaction mixture is diluted with an equal volume of diethyl ether.

-

Filtration : The mixture is filtered through a short plug of silica gel to remove the chromium byproducts. The plug is washed several times with diethyl ether.

-

Purification : The combined filtrates are concentrated under reduced pressure to afford the 2-pyridinecarboxaldehyde product. Further purification can be achieved via column chromatography or distillation.

Applications in Drug Development

The structural motif of pyridine alcohol is a cornerstone in medicinal chemistry. These compounds serve as versatile building blocks for introducing the pyridyl group into larger, more complex molecules.[22] The pyridine nitrogen can act as a hydrogen bond acceptor, improving solubility and bioavailability, while the alcohol provides a convenient handle for further chemical modification. Derivatives of pyridine alcohols are found in a wide range of pharmaceuticals, including anti-inflammatory, antimicrobial, and neuroactive agents.[4][23][24] Their utility as intermediates in the synthesis of drugs like Bisacodyl and the organophosphate antidote Pralidoxime underscores their industrial and pharmaceutical importance.[8]

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. 3-Pyridinemethanol synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]

- 7. CN105153019A - 2-pyridinemethanol and synthetic method thereof - Google Patents [patents.google.com]

- 8. CN107286079A - A kind of synthetic method of 2 pyridinemethanol - Google Patents [patents.google.com]

- 9. 2-Pyridine Methanol Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. The oxidation of alcohols with trichloroisocyanuric acid: pyridine from base to organocatalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C2CY20403G [pubs.rsc.org]

- 14. echemi.com [echemi.com]

- 15. orgosolver.com [orgosolver.com]

- 16. Pyridine - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. benchchem.com [benchchem.com]

- 20. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 21. m.youtube.com [m.youtube.com]

- 22. chemimpex.com [chemimpex.com]

- 23. sarchemlabs.com [sarchemlabs.com]

- 24. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Pyridinepropanol in Metal Complex Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Pyridinepropanol as a versatile ligand in the synthesis of metal complexes. It highlights the applications of these complexes in catalysis and their potential as therapeutic agents, with a focus on a dinuclear copper(II) complex as a primary example.

Introduction

This compound is a bidentate ligand that coordinates to metal centers through the nitrogen atom of the pyridine ring and the oxygen atom of the propanol group. This coordination flexibility allows for the formation of stable mononuclear and dinuclear metal complexes with diverse geometries and interesting chemical properties. These complexes have shown promise in various fields, including catalysis and medicinal chemistry.

Applications of this compound Metal Complexes

Metal complexes incorporating this compound have demonstrated significant potential in two key areas:

-

Catalysis: The dinuclear copper(II) complex, [Cu₂(dicl)₂(2-pypr)₂], has been shown to exhibit notable catalytic activity in the oxidation of catechols.[1] This suggests its potential application in various oxidative chemical transformations.

-

Bioinorganic Chemistry and Drug Development: The same copper(II) complex has been investigated for its inhibitory effects on carbonic anhydrase, an enzyme relevant to various physiological processes.[1] While specific anticancer data for this compound complexes is still emerging, related pyridine-based metal complexes have shown significant cytotoxic activity against various cancer cell lines, indicating a promising avenue for future research.[2][3]

Featured Complex: Dinuclear Copper(II) Diclofenac Complex with this compound

A well-characterized example is the dinuclear copper(II) complex with diclofenac and this compound, formulated as [Cu₂(dicl)₂(2-pypr)₂].[1] In this complex, the this compound ligand acts as a bridging ligand, linking the two copper(II) centers via its oxygen atoms. The copper(II) ions exhibit a square-pyramidal geometry.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the [Cu₂(dicl)₂(2-pypr)₂] complex.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄₄H₄₀Cl₄Cu₂N₄O₆ | [1] |

| Thermal Stability | Stable up to 201 °C | [1] |

Table 2: Catalytic Activity in Catechol Oxidation

The complex demonstrates catalytic activity in the oxidation of 3,5-di-tert-butylcatechol to 3,5-di-tert-butylquinone.[1]

| Substrate | Product | Catalytic Activity | Reference |

| 3,5-di-tert-butylcatechol | 3,5-di-tert-butylquinone | Shows saturation kinetics | [1] |

Table 3: Carbonic Anhydrase Inhibition

The inhibitory activity of the complex was tested against human carbonic anhydrase (hCA) isoforms I and II.[1]

| Enzyme Isoform | Inhibition Constant (Kᵢ) | Potency | Reference |

| hCA I | 1.52–55.06 µM | Good inhibitor | [1] |

| hCA II | 0.23–5.61 µM | Moderately efficient inhibitor | [1] |

Experimental Protocols

Protocol 1: Synthesis of [Cu₂(dicl)₂(2-pypr)₂]

This protocol describes the synthesis of the dinuclear copper(II) complex with diclofenac and this compound.[1]

Materials:

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Diclofenac sodium salt

-

This compound

-

Methanol

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve diclofenac sodium salt (1 mmol) in 20 mL of methanol.

-

To this solution, add a solution of copper(II) acetate monohydrate (1 mmol) in 10 mL of methanol.

-

Stir the resulting green solution for 30 minutes at room temperature.

-

Slowly add a solution of this compound (1 mmol) in 10 mL of ethanol to the reaction mixture.

-

Continue stirring for an additional 2 hours at room temperature.

-

A green precipitate will form. Collect the solid by filtration.

-

Wash the precipitate with cold ethanol and then with diethyl ether.

-

Dry the product in a desiccator over anhydrous CaCl₂.

Characterization:

The synthesized complex can be characterized by elemental analysis, FT-IR spectroscopy, and single-crystal X-ray diffraction to confirm its structure and purity.[1]

Caption: Workflow for the synthesis of the dinuclear copper(II) complex.

Protocol 2: Evaluation of Catechol Oxidase Activity

This protocol outlines a general method for assessing the catalytic activity of the synthesized complex in the oxidation of 3,5-di-tert-butylcatechol.[1]

Materials:

-

[Cu₂(dicl)₂(2-pypr)₂] complex

-

3,5-di-tert-butylcatechol (3,5-DTBC)

-

Methanol

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of the copper complex in methanol.

-

Prepare a stock solution of 3,5-DTBC in methanol.

-

In a quartz cuvette, mix a specific volume of the catalyst solution with methanol.

-

Initiate the reaction by adding a specific volume of the 3,5-DTBC solution.

-

Immediately monitor the reaction by recording the absorbance at the λmax of the product, 3,5-di-tert-butylquinone (around 400 nm), over time.

-

The initial rate of the reaction can be determined from the linear portion of the absorbance vs. time plot.

-

Repeat the experiment with varying substrate concentrations to study the reaction kinetics.

Caption: Experimental workflow for evaluating catechol oxidase activity.

Protocol 3: Carbonic Anhydrase Inhibition Assay

This protocol provides a general outline for determining the inhibitory effect of the complex on carbonic anhydrase activity using an esterase assay.[1]

Materials:

-

Human Carbonic Anhydrase (hCA I or hCA II)

-

[Cu₂(dicl)₂(2-pypr)₂] complex

-

p-Nitrophenyl acetate (p-NPA) as substrate

-

Tris-HCl buffer (pH 7.4)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of the enzyme in the Tris-HCl buffer.

-

Prepare various concentrations of the inhibitor (the copper complex) in a suitable solvent (e.g., DMSO) and then dilute with the buffer.

-

Prepare a stock solution of the substrate, p-NPA, in acetonitrile.

-

In a cuvette, pre-incubate the enzyme with different concentrations of the inhibitor for a defined period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the substrate solution to the enzyme-inhibitor mixture.

-

Monitor the formation of p-nitrophenolate by measuring the increase in absorbance at 400 nm.

-

The inhibition constants (Kᵢ) can be determined by analyzing the enzyme kinetics at different inhibitor concentrations using appropriate models (e.g., Michaelis-Menten and Dixon plots).

Caption: Signaling pathway of carbonic anhydrase inhibition.

Future Directions

The promising catalytic and biological activities of the [Cu₂(dicl)₂(2-pypr)₂] complex warrant further investigation. Future research could focus on:

-

Expanding the Catalytic Scope: Exploring the use of this and related complexes in other oxidative transformations.

-

Drug Development:

-

Conducting in-depth studies on the mechanism of carbonic anhydrase inhibition.

-

Synthesizing and screening a library of this compound metal complexes for anticancer activity against a panel of cancer cell lines to determine IC₅₀ values.

-

Investigating the structure-activity relationships to optimize the ligand and metal center for enhanced biological activity and selectivity.

-

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Pyridinepropanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction